2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide is a synthetic organic compound characterized by its complex molecular structure, which incorporates a phenyl group, a thiophene ring, and a pyridine ring. The compound has the Chemical Abstracts Service number 2034433-37-7 and a molecular formula of with a molecular weight of 336.5 g/mol. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in drug design and organic materials.
The synthesis of 2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide typically involves several multi-step organic reactions.
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide features:
CCC(C(=O)NCc1cccnc1-c1cccs1)c1ccccc1
.The presence of multiple aromatic rings contributes to its stability and potential reactivity in various chemical processes.
2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide can undergo several types of chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide involves its interaction with specific biological targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological responses. Detailed studies are necessary to elucidate specific pathways and interactions, which could inform its potential therapeutic applications.
The physical and chemical properties of 2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide include:
These properties are crucial for understanding how the compound behaves under different conditions, although specific data on solubility, stability, and reactivity may require further experimental investigation.
The scientific uses of 2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide span several domains:
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.:
CAS No.: 11042-30-1
CAS No.: